Nonathymulin

Übersicht

Beschreibung

Nonathymulin, also known as Serum Thymic Factor, is a synthetic thymic peptide hormone . It is a thymus-dependent nonapeptide found in normal blood . It stimulates the formation of E rosettes and is believed to be involved in T-cell differentiation . It also acts as an effector on proinflammatory mediators/cytokines .

Molecular Structure Analysis

This compound has a molecular formula of C33H54N12O15 . Its molecular weight is 858.9 g/mol . The InChIKey of this compound is LIFNDDBLJFPEAN-BPSSIEEOSA-N . Unfortunately, the 3D structure of this compound is not available as conformer generation is disallowed due to too many atoms .Physical And Chemical Properties Analysis

This compound has a boiling point of 1658.9±65.0 °C (Predicted) and a density of 1.417±0.06 g/cm3 (Predicted) . It is soluble in deionized water . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Behandlung von rheumatoider Arthritis

Nonathymulin wurde zur Behandlung von rheumatoider Arthritis (RA) eingesetzt. Zwei randomisierte, doppelblinde, placebokontrollierte Studien wurden durchgeführt, um die Wirksamkeit von this compound bei der Behandlung von RA zu beurteilen . This compound 5 mg erwies sich als die effektivste Dosis und führte zu einer signifikanten klinischen Verbesserung .

Entzündungshemmendes Molekül

Thymulin ist ein neuroendokrines Hormon mit immunregulatorischen Wirkungen. Es hat sich gezeigt, dass es schmerzlindernde Wirkungen bei Hyperalgesie und bei Schmerzen neurogenen Ursprungs hat . Aufgrund seines entzündungshemmenden Potenzials reguliert Thymulin die Freisetzung von Entzündungsmediatoren wie Zytokinen und Chemokinen nach unten, reguliert entzündungshemmende Faktoren wie Interleukin (IL)-10 nach oben und übt eine molekulare Kontrolle über die Regulation von Transkriptionsfaktoren und Mediatoren aus .

Immunmodulation

Thymalin, ein synthetisches Polypeptid, hat immenses Potenzial in der Immunmodulation gezeigt und bietet neue Wege für die Behandlung verschiedener Autoimmunerkrankungen, Immunschwächebedingungen und sogar als potenzielles Werkzeug zur Stärkung des alternden Immunsystems .

Behandlung von hormonellen und reproduktiven Anomalien

Eine Reihe aktueller Studien deuten darauf hin, dass die Gentherapie für Thymulin eine effektive therapeutische Strategie sein kann, um einige der hormonellen und reproduktiven Anomalien zu verhindern, die typischerweise bei kongenital athymischen (nackten) Mäusen auftreten, die als geeignetes Modell für neuroendokrines und reproduktives Altern verwendet werden .

Rolle im menschlichen Leben und Altern

Die Thymus-Zirbeldrüsen-Achse (TG-PG-Achse) wurde identifiziert, die Auswirkungen auf das menschliche Leben und Altern hat . Die dynamische Interaktion dieser Achse könnte eine mögliche therapeutische Strategie für die menschliche Gesundheit sein .

Potenzielle pharmakologische Anwendungen

Es besteht Interesse in der wissenschaftlichen Gemeinschaft an der Rolle von Peptiden neben Melatonin und deren zukünftigen pharmakologischen Anwendungen . Die heute verfügbaren Ergebnisse sind oft unklar und nicht linear, was auf die Notwendigkeit weiterer Forschung hinweist .

Wirkmechanismus

Target of Action

Nonathymulin, also known as Thymulin, is a synthetic thymic peptide hormone. The primary targets of this compound are immature lymphoid cells . The thymus produces this compound, which is capable of inducing T cell surface markers and T cell functions in these immature lymphoid cells .

Mode of Action

The mode of action of this compound at the cellular level involves the binding to specific high-affinity receptors . This interaction with its targets results in the induction of T cell surface markers and T cell functions in immature lymphoid cells .

Biochemical Pathways

It is known that this compound plays a crucial role in t-cell differentiation . This suggests that this compound may affect the pathways involved in immune response and cell differentiation.

Result of Action

The result of this compound’s action is the induction of T cell surface markers and T cell functions in immature lymphoid cells . This effect contributes to the differentiation and maturation of T cells, which play a crucial role in the immune response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the metal zinc in the molecule is essential for its biological activity and antigenicity . Therefore, the availability of zinc in the body can influence the action, efficacy, and stability of this compound .

Zukünftige Richtungen

Nonathymulin has been used in two randomised double-blind, placebo-controlled trials to assess its effectiveness in the treatment of rheumatoid arthritis (RA) and to compare three different dosage schedules (1, 5, and 10 mg/day) . The results showed that this compound 5 mg proved to be the most efficient dose, providing significant clinical improvement . This suggests that this compound could have potential future applications in the treatment of RA and possibly other autoimmune diseases .

Biochemische Analyse

Biochemical Properties

Nonathymulin plays a crucial role in biochemical reactions by stimulating the formation of E rosettes and influencing T-cell differentiation. It interacts with several biomolecules, including enzymes and proteins. Specifically, this compound binds to high-affinity receptors on T cells, inducing T cell surface markers and functions in immature lymphoid cells . It also acts as an effector on proinflammatory mediators and cytokines .

Cellular Effects

This compound affects various types of cells and cellular processes. It enhances anti-inflammatory cytokines and inhibits pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways, such as the suppression of p38 and inhibition of NF-kappaB activation, which are implicated in several lung diseases . Additionally, it affects gene expression and cellular metabolism by increasing the activity of superoxide dismutase and decreasing the activation of ERK .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific high-affinity receptors on T cells. This binding induces T cell surface markers and functions in immature lymphoid cells . This compound’s biological activity and antigenicity depend on the presence of zinc in the molecule . It also modulates gene expression by inhibiting NF-kappaB activation and suppressing p38 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound provides significant clinical improvement in rheumatoid arthritis patients over a period of time . The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. This compound 5 mg proved to be the most efficient dose, providing significant clinical improvement with minimal adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies on rheumatoid arthritis, this compound 5 mg/day provided significant clinical improvement compared to lower or higher doses . At higher doses, this compound may exhibit toxic or adverse effects, although minimal adverse effects were observed at the optimal dose .

Metabolic Pathways

This compound is involved in metabolic pathways related to T-cell differentiation and immune response. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. This compound’s role in increasing superoxide dismutase activity and decreasing ERK activation highlights its involvement in oxidative stress and inflammatory pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is partly bound to a carrier protein in the circulation, from where it has been isolated . The presence of zinc in this compound is essential for its biological activity and antigenicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the thymic epithelium, where it is produced. Immunofluorescence studies have shown that this compound is localized in specific compartments within the thymus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

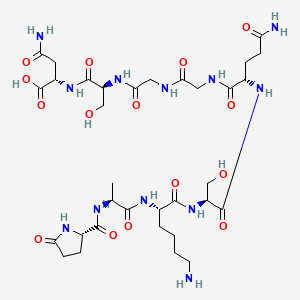

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213801 | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-90-7 | |

| Record name | Nonathymulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONATHYMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

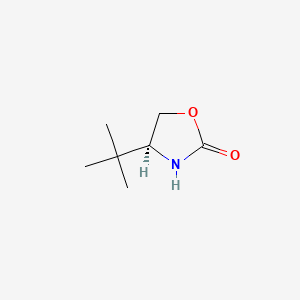

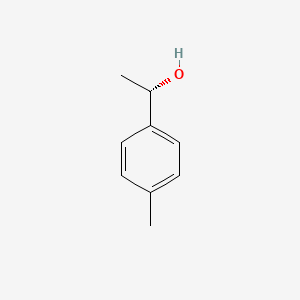

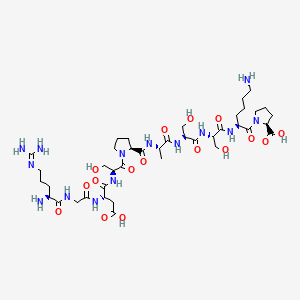

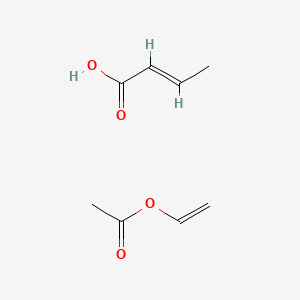

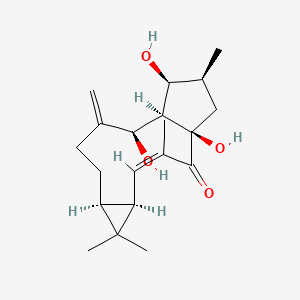

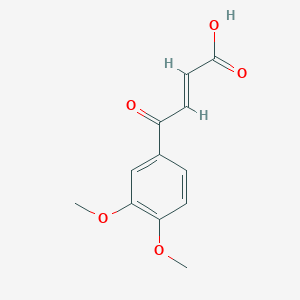

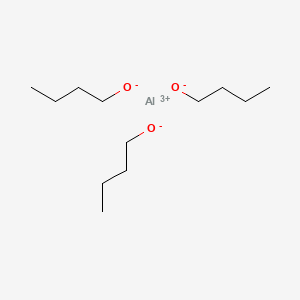

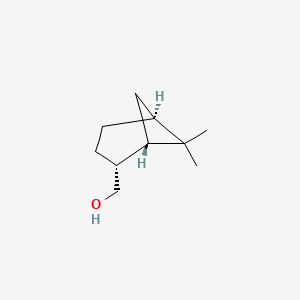

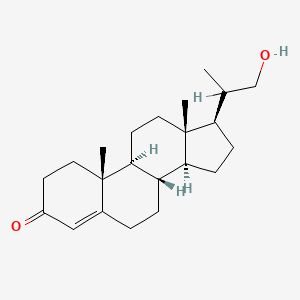

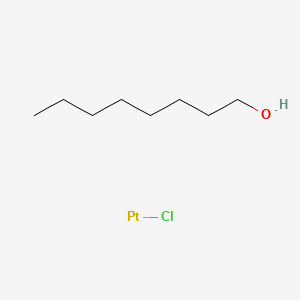

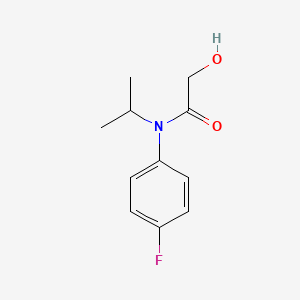

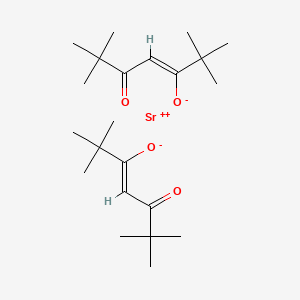

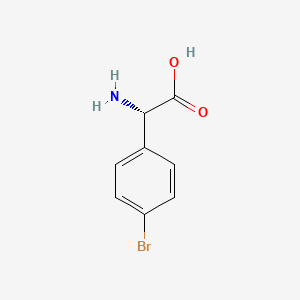

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)